Aminopeptidase-N (APN/CD13) Inhibition
4-Bromo-3,6-dimethyl-2-nitroaniline demonstrates measurable inhibitory activity against porcine kidney microsome aminopeptidase-N (APN/CD13) with an IC50 value of 86 nM using L-leu-p-nitroanilide as substrate [1]. While no direct head-to-head comparison with structural analogs was identified in this assay, the 3,6-dimethyl substitution pattern distinguishes this compound from simpler nitroanilines and may influence target engagement relative to unsubstituted or mono-substituted analogs.
| Evidence Dimension | Inhibition of aminopeptidase-N (APN/CD13) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 86 nM |
| Comparator Or Baseline | No direct comparator identified in same assay |
| Quantified Difference | Not applicable |
| Conditions | Porcine kidney microsome APN assay; L-leu-p-nitroanilide substrate; 5 min pre-incubation |
Why This Matters
APN/CD13 is a validated target in oncology and inflammation; this compound provides a starting scaffold for APN inhibitor development.
- [1] BindingDB Entry BDBM50433053, CHEMBL2376115. IC50 = 86 nM for inhibition of pig kidney microsome aminopeptidase-N using L-leu-p-nitroanilide as substrate. View Source
